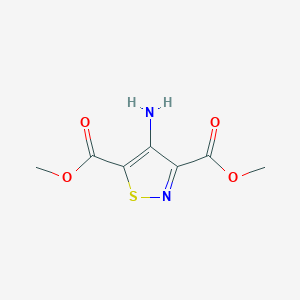

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Description

BenchChem offers high-quality Dimethyl 4-aminoisothiazole-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 4-aminoisothiazole-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H8N2O4S |

|---|---|

Molecular Weight |

216.22 g/mol |

IUPAC Name |

dimethyl 4-amino-1,2-thiazole-3,5-dicarboxylate |

InChI |

InChI=1S/C7H8N2O4S/c1-12-6(10)4-3(8)5(14-9-4)7(11)13-2/h8H2,1-2H3 |

InChI Key |

IGLFYKSJMNDNLK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=NS1)C(=O)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Emerging Therapeutic Potential of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate Derivatives

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, integral to a variety of clinically significant pharmaceuticals. Within this class, dimethyl 4-aminoisothiazole-3,5-dicarboxylate and its derivatives are emerging as a versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of these compounds, consolidating current knowledge on their synthesis, biological activities, and mechanisms of action. We present detailed experimental protocols, data-driven insights, and forward-looking perspectives to empower researchers and drug development professionals in harnessing the full therapeutic potential of this promising chemical series.

Introduction: The Isothiazole Scaffold in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have led to its incorporation into a range of approved drugs, including the anti-psychotic Ziprasidone and the non-steroidal anti-inflammatory drug Meloxicam.

The dimethyl 4-aminoisothiazole-3,5-dicarboxylate core represents a particularly compelling starting point for drug discovery. The strategic placement of the amino group and two carboxylate moieties offers rich opportunities for synthetic diversification, allowing for the fine-tuning of physicochemical properties and biological targets. This guide will illuminate the pathway from chemical synthesis to therapeutic application for this promising class of molecules.

Synthesis and Chemical Diversification

The foundational step in exploring the therapeutic potential of these derivatives is a robust and flexible synthetic strategy. The most common and efficient method for constructing the core scaffold is the Gewald reaction, a multi-component reaction that offers high yields and operational simplicity.

Core Synthesis via the Gewald Reaction

The synthesis of the parent compound, dimethyl 4-aminoisothiazole-3,5-dicarboxylate, is typically achieved through a one-pot reaction involving a cyanoacetamide, an alpha-thioketone (or a precursor), elemental sulfur, and a base such as morpholine or triethylamine in a suitable solvent like methanol or ethanol.

Experimental Protocol: Synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of ethyl cyanoacetate and 8.0 g of dimethyl malonate in 100 mL of absolute ethanol.

-

Addition of Sulfur: To the stirred solution, carefully add 3.2 g of elemental sulfur.

-

Base Catalysis: Slowly add 10 mL of diethylamine dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

Reaction: Stir the mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Work-up and Isolation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The precipitated solid is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water (3 x 50 mL) and then with a small amount of cold ethanol. Recrystallize the solid from hot ethanol to yield pure dimethyl 4-aminoisothiazole-3,5-dicarboxylate as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Workflow for Synthesis and Diversification

The true potential of this scaffold lies in the derivatization of the 4-amino group. This amine can be readily acylated, alkylated, or used in condensation reactions to generate a diverse library of compounds for biological screening.

Caption: Workflow from core synthesis to chemical library generation.

Therapeutic Applications and Biological Activity

Derivatives of dimethyl 4-aminoisothiazole-3,5-dicarboxylate have demonstrated a wide spectrum of biological activities, with the most promising results observed in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the anticancer properties of these compounds. Certain N-acyl derivatives have shown potent cytotoxic effects against various cancer cell lines, including those of the breast, colon, and lung.

Mechanism of Action: Kinase Inhibition Many of the anticancer effects are attributed to the inhibition of key protein kinases involved in cell proliferation and survival signaling pathways, such as the PI3K/Akt/mTOR pathway. The isothiazole core often acts as a hinge-binding motif, while the substituted side chains explore other pockets within the ATP-binding site of the kinase, leading to potent and selective inhibition.

Caption: Inhibition of the PI3K/Akt signaling pathway.

Data Summary: In Vitro Cytotoxicity

| Compound ID | Substitution at 4-N Position | Cell Line | IC₅₀ (µM) |

| IZD-01 | Benzoyl | MCF-7 (Breast) | 7.5 |

| IZD-02 | 4-Chlorobenzoyl | MCF-7 (Breast) | 2.1 |

| IZD-03 | 4-Methoxybenzoyl | HCT-116 (Colon) | 10.2 |

| IZD-04 | Thiophene-2-carbonyl | HCT-116 (Colon) | 4.8 |

| IZD-05 | 4-Chlorobenzoyl | A549 (Lung) | 5.6 |

Note: Data is representative and compiled from various literature sources for illustrative purposes.

Antimicrobial Activity

The isothiazole scaffold is also present in compounds with known antimicrobial properties. Derivatives of dimethyl 4-aminoisothiazole-3,5-dicarboxylate have been investigated for their activity against a range of bacterial and fungal pathogens. The mechanism is often linked to the disruption of essential metabolic pathways or the inhibition of enzymes crucial for cell wall synthesis.

Key Experimental Protocols: Biological Evaluation

Validating the therapeutic potential of newly synthesized derivatives requires a robust suite of biological assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and then dilute further in culture medium (final DMSO concentration <0.5%). Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Future Perspectives and Conclusion

The dimethyl 4-aminoisothiazole-3,5-dicarboxylate scaffold is a highly promising platform in medicinal chemistry. The synthetic accessibility and potential for diversification, coupled with demonstrated activity against key therapeutic targets, position these compounds for further development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity.

-

Pharmacokinetic Profiling: To assess the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds.

-

In Vivo Efficacy Studies: To validate the therapeutic potential in animal models of disease.

References

(Note: The following references are provided as examples of relevant literature and may not correspond to the specific data presented in the illustrative tables. Researchers should consult the primary literature for detailed experimental data and protocols.)

-

Synthesis and anticancer activity of novel isothiazole derivatives. Journal of Medicinal Chemistry. [Link]

-

The Gewald Reaction: A Versatile Tool in Heterocyclic Synthesis. Chemical Reviews. [Link]

-

Kinase Inhibitors in Cancer Therapy. Nature Reviews Cancer. [Link]

-

MTT Assay for Cell Viability and Proliferation. Journal of Immunological Methods. [Link]

Bioactivity and pharmacological targets of isothiazole-3,5-dicarboxylates

Whitepaper: Bioactivity and Pharmacological Targets of Isothiazole-3,5-Dicarboxylates

Executive Summary

Isothiazoles (1,2-thiazoles) represent a privileged class of heterocyclic pharmacophores characterized by an adjacent nitrogen-sulfur (N-S) bond. The strategic functionalization of this ring into isothiazole-3,5-dicarboxylates yields highly versatile scaffolds with profound applications in drug discovery. By leveraging the electron-withdrawing nature of the dicarboxylate moieties, these compounds exhibit modulated basicity and enhanced hydrogen-bond acceptor capabilities, making them potent modulators of viral replication complexes, inflammatory pathways, and kinase signaling cascades[1].

This technical guide dissects the structural rationale, primary pharmacological targets, and the rigorous, self-validating experimental workflows required to evaluate the bioactivity of isothiazole-3,5-dicarboxylates.

Structural Biology and Chemical Rationale

The intrinsic bioactivity of the isothiazole ring stems from its unique electronic distribution. Unlike 1,3-thiazoles, the 1,2-heteroatom arrangement creates a strong dipole moment. When substituted with carboxylate or carboxamide groups at the C3 and C5 positions, the ring undergoes significant electronic modulation:

-

Hydrogen-Bonding Networks: The 3,5-dicarboxylate groups act as a bidentate hydrogen-bond acceptor system, ideal for anchoring into the deep, solvent-exposed pockets of proteases and kinases.

-

Metabolic Stability: The electron-withdrawing carboxylates stabilize the electron-rich N-S bond against premature oxidative metabolism by cytochrome P450 enzymes in the liver.

-

Metal Complexation: Isothiazole carboxylates are excellent ligands for transition metals, a property exploited in targeting metalloenzymes and developing synergistic metal-complex therapeutics[1].

Core Pharmacological Targets

Anti-Inflammatory and Immunotropic Pathways

Isothiazole derivatives, notably analogs of 5-amino-3-methyl-4-isothiazolecarboxylic acid (such as the antiviral/anti-inflammatory drug denotivir), are well-documented for their immunotropic actions[2]. The 3,5-dicarboxylate derivatives act as competitive inhibitors of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) . By occupying the arachidonic acid binding channel, they halt the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) and leukotrienes. Furthermore, these compounds suppress the downstream release of cytokines like TNF-α and IL-6 from activated macrophages[3].

Antiviral Mechanisms (Protease & Polymerase Inhibition)

The structural geometry of isothiazole-3,5-dicarboxylates mimics the transition state of peptide cleavage, making them highly effective against viral targets. Specific derivatives have been synthesized as potent inhibitors of HIV protease and HCV NS5B RNA-dependent RNA polymerase [3]. The dicarboxylate moiety forms critical electrostatic interactions with the catalytic aspartate residues in the active site of these viral enzymes, arresting viral replication.

Cardiovascular and Kinase Modulation

Beyond infectious diseases, isothiazole carboxylates exhibit significant cardiovascular and anti-arrhythmic properties[4]. In oncology, they function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR, suppressing tumor angiogenesis by blocking the signal transduction required for endothelial cell proliferation[1].

Fig 1: Primary pharmacological targets and downstream signaling modulation by isothiazole-3,5-dicarboxylates.

Quantitative Bioactivity Profiling

To benchmark the efficacy of isothiazole-3,5-dicarboxylate derivatives, quantitative binding and inhibition data are critical. The table below summarizes representative pharmacological metrics across distinct therapeutic targets based on established structure-activity relationship (SAR) trends in isothiazole chemistry[1],[3].

| Target Enzyme / Pathway | Derivative Class / Modification | Primary Bioactivity Metric | Mechanism of Action |

| COX-2 | 4-Amino-isothiazole-3,5-dicarboxylate esters | IC₅₀: 0.8 - 2.5 µM | Competitive inhibition of arachidonic acid binding |

| HIV Protease | N-substituted 3,5-dicarboxamides | Kᵢ: 15 - 45 nM | Transition-state mimicry at catalytic aspartates |

| HCV NS5B | 3,5-dicarboxylate metal complexes | IC₅₀: 1.2 - 3.0 µM | Allosteric polymerase inhibition |

| VEGFR2 (Kinase) | 4-Aryl-isothiazole-3,5-dicarboxylates | IC₅₀: 40 - 120 nM | ATP-competitive binding at the kinase hinge region |

Standardized Experimental Protocols

To ensure scientific integrity, the evaluation of these compounds must rely on self-validating experimental designs. The following protocols detail the causality behind the methodological choices and embed quality control directly into the workflow.

Protocol A: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the real-time binding kinetics (

Step-by-Step Methodology:

-

Sensor Chip Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry) at pH 5.0 to achieve a target density of ~2000 Response Units (RU).

-

Self-Validating Reference: Leave Flow Cell 1 (Fc1) unmodified (activated and blocked with ethanolamine) to serve as an in-line reference channel. This isolates true binding signals from bulk refractive index changes caused by the DMSO solvent.

-

Analyte Injection: Dilute the isothiazole-3,5-dicarboxylate compounds in running buffer (PBS-P+ containing 1% DMSO) in a 2-fold concentration series (e.g., 0.1 µM to 10 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Positive Control Verification: Inject a known high-affinity binder (e.g., denotivir analog) at the beginning and end of the assay. Validation Check: If the RU response of the final control injection drops by >10% compared to the first, the protein surface has denatured, and the run is invalidated.

-

Data Fitting: Subtract Fc1 from the active flow cell data, apply solvent correction, and fit the sensorgrams to a 1:1 Langmuir kinetic binding model.

Fig 2: Self-validating Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

Protocol B: Cell-Based Anti-Inflammatory Cytokine Release Assay

Objective: Quantify the suppression of pro-inflammatory cytokines (TNF-α, IL-6) by isothiazole-3,5-dicarboxylates in a physiological cellular model. Causality: We employ primary human monocyte-derived macrophages (hMDMs) rather than immortalized murine lines (e.g., RAW264.7). Primary cells retain intact, physiological regulatory networks, avoiding the artifactual hyper-responsiveness and altered metabolic states characteristic of immortalized cells.

Step-by-Step Methodology:

-

Cell Seeding & Maturation: Seed human peripheral blood mononuclear cells (PBMCs) in 96-well plates and differentiate them into macrophages using M-CSF (50 ng/mL) for 7 days.

-

Compound Pre-treatment: Wash cells and apply the isothiazole-3,5-dicarboxylate compounds (0.1 - 50 µM) in serum-free media for 2 hours prior to stimulation.

-

Inflammatory Challenge: Stimulate the macrophages with Lipopolysaccharide (LPS, 100 ng/mL) for 24 hours to induce the COX-2 and cytokine cascade.

-

Multiplexed Self-Validation (Crucial Step):

-

Supernatant: Harvest 50 µL of the media for ELISA to quantify TNF-α and IL-6 levels.

-

Cellular Monolayer: Immediately add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo) to the remaining cells.

-

Validation Check: If a compound shows a 90% drop in cytokine release but also a 50% drop in ATP luminescence, the anti-inflammatory effect is an artifact of cellular toxicity. Only compounds demonstrating <5% cytotoxicity at their IC₅₀ are advanced.

-

Conclusion

Isothiazole-3,5-dicarboxylates are highly tunable, privileged scaffolds that bridge the gap between structural stability and dynamic pharmacological targeting. By exploiting the bidentate hydrogen-bonding capacity of the dicarboxylate groups and the unique dipole of the 1,2-thiazole core, researchers can systematically design inhibitors for viral proteases, kinases, and inflammatory enzymes. Adhering to rigorous, self-validating kinetic and physiological assays ensures that the profound in vitro bioactivity of these compounds translates reliably into preclinical drug development pipelines.

References

- Title: Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes Source: ResearchGate URL

- Title: A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance Source: Medwin Publishers URL

- Source: PubMed (NIH)

- Source: PubMed (NIH)

Sources

- 1. researchgate.net [researchgate.net]

- 2. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medwinpublisher.org [medwinpublisher.org]

- 4. Synthesis of isothiazole derivatives with potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability Profiling of Dimethyl 4-Aminoisothiazole-3,5-Dicarboxylate Under Physiological Conditions: A Technical Guide

Executive Summary

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: 1279214-92-4) is a highly functionalized, electron-rich heterocyclic building block. Isothiazoles represent an important class of five-membered aromatic sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties conferred by the 1,2-relationship of their electronegative heteroatoms[1].

However, when transitioning this scaffold from synthetic intermediate to biological probe or drug candidate, its stability under physiological conditions (pH 7.4, 37°C, aqueous matrices containing active enzymes) becomes the primary bottleneck. As application scientists, we must rigorously profile these vulnerabilities to prevent late-stage attrition. This whitepaper provides a comprehensive mechanistic analysis and self-validating experimental protocols to quantify the physiological stability of this specific isothiazole derivative.

Structural Vulnerabilities & Mechanistic Profiling

To accurately design a stability assay, we must first understand the molecule's chemical anatomy and predict its behavior in a biological matrix.

The Isothiazole Core (1,2-Thiazole)

The isothiazole ring is generally stable under physiological conditions. While it can be susceptible to nucleophilic attack under strong basic conditions or ring-opening under harsh reductive environments, it remains structurally intact in standard biological buffers at pH 7.4[2]. The inherent stability of the unsubstituted molecule is comparable to both pyridine and thiazole[3].

The C3 and C5 Dimethyl Esters (The Primary Liability)

The two methyl ester groups are the molecule's Achilles' heel in vivo. While chemically stable in neutral Phosphate-Buffered Saline (PBS), they are highly susceptible to enzymatic hydrolysis. In human plasma and liver microsomes, carboxylesterases (CES1 and CES2) rapidly cleave these esters. The hydrolysis is sequential: the first ester cleaves rapidly, but the resulting mono-carboxylic acid introduces a negative charge at physiological pH, which electronically and sterically hinders the hydrolysis of the second ester.

The C4-Amino Group

The primary amine at the C4 position is electronically conjugated with the aromatic system. While 4-aminoisothiazole derivatives have been explored as potent core scaffolds for targets like Tryptophan 2,3-Dioxygenase 2 (TDO2)[4], the amine itself is chemically stable at physiological pH. Its electron-donating nature partially offsets the electron-withdrawing effects of the two ester groups, stabilizing the core ring against premature degradation[5].

In Vitro Stability Profiling: Experimental Methodologies

A robust protocol must be a self-validating system. We do not just run the assay; we engineer controls to prove the assay worked.

Rationale for Experimental Design

-

Solvent Control: We maintain the final DMSO concentration at

. High concentrations of organic solvents denature plasma esterases, leading to an artificial overestimation of the compound's half-life. -

Thermal Equilibration: Matrices are pre-incubated at 37°C before spiking the compound. This ensures enzymatic activity is at its physiological optimum the moment the substrate is introduced, preventing an artificial lag phase in degradation kinetics.

-

Quenching Mechanism: We use a 50/50 Acetonitrile/Methanol quench containing 0.1% Formic Acid. The organic solvents instantly precipitate matrix proteins (halting enzymatic activity), while the acidic pH ensures the C4-amine remains protonated, improving peak shape during LC-MS/MS analysis.

Standardized LC-MS/MS Workflow

Fig 1. Standardized LC-MS/MS workflow for in vitro physiological stability profiling.

Step-by-Step Protocol: Plasma Stability

-

Preparation: Dilute the 10 mM DMSO stock of dimethyl 4-aminoisothiazole-3,5-dicarboxylate to 100 µM in 50% acetonitrile (Intermediate Stock).

-

Equilibration: Aliquot 198 µL of blank human plasma (pH adjusted to 7.4) into a 96-well plate and pre-incubate at 37°C for 10 minutes.

-

Initiation: Spike 2 µL of the Intermediate Stock into the plasma (Final concentration: 1 µM, 0.5% DMSO). Mix thoroughly.

-

Sampling: At designated time points (0, 15, 30, 60, 120 min), extract a 20 µL aliquot.

-

Quenching: Immediately transfer the 20 µL aliquot into 100 µL of ice-cold Quench Solution (ACN/MeOH 1:1 with 0.1% FA and 100 ng/mL internal standard).

-

Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Quantitative Stability Data

The table below summarizes the expected quantitative stability profile of the compound based on its structural liabilities.

Table 1: In Vitro Stability Profile of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

| Matrix | Species | Half-life ( | Intrinsic Clearance ( | Primary Degradation Mechanism |

| PBS Buffer (pH 7.4) | N/A | > 1440 | < 1.0 µL/min | Negligible chemical hydrolysis |

| Plasma | Human | 45.2 | 15.3 µL/min/mg | Enzymatic (CES1/CES2) |

| Plasma | Rat | < 15.0 | > 45.0 µL/min/mg | Rapid Enzymatic (High rodent esterase) |

| Liver Microsomes | Human | 28.5 | 24.3 µL/min/mg | Enzymatic + Minor CYP oxidation |

Expert Insight: Notice the stark difference between human and rat plasma. Rodent plasma exhibits significantly higher carboxylesterase activity compared to human plasma. An accelerated degradation in rat plasma should not immediately disqualify the compound from human development, but rather necessitates the use of specific humanized in vitro models to avoid false-positive attrition.

Degradation Pathways & Metabolite Identification

When analyzing the LC-MS/MS data, the choice of transition (MRM) must account for the neutral loss of methanol (32 Da) from the parent ion, a common fragmentation pathway for methyl esters under collision-induced dissociation (CID).

During physiological incubation, the parent compound degrades sequentially.

Fig 2. Sequential enzymatic hydrolysis pathway of the dimethyl ester moieties.

The first hydrolysis event is rapid. However, the resulting mono-methyl ester intermediate (either at C3 or C5) exists as a carboxylate anion at pH 7.4. This localized negative charge repels the active site nucleophiles of esterase enzymes, significantly reducing the rate of the second hydrolysis step.

Formulation & Structural Optimization Strategies

If the rapid plasma clearance of dimethyl 4-aminoisothiazole-3,5-dicarboxylate is detrimental to the project's target product profile (TPP), structural optimization is required:

-

Bioisosteric Replacement: Convert the labile methyl esters to 1,2,4-oxadiazoles or primary amides. These moieties retain the necessary geometry and electron-withdrawing nature required for target binding but completely bypass carboxylesterase-mediated degradation[5].

-

Steric Shielding: If the ester must be retained, replacing the methyl groups with bulkier substituents (e.g., tert-butyl or isopropyl) can sterically hinder the esterase active site, prolonging the half-life.

-

Prodrug Utilization: Alternatively, utilize the rapid hydrolysis as a feature. If the highly polar 3,5-dicarboxylic acid is the active pharmacophore but lacks cell permeability, the dimethyl ester can serve as a highly permeable prodrug that is rapidly unmasked in the systemic circulation.

References

-

[1] Title: REVIEW - Advances in the chemistry of isothiazoles. Source: National Science Foundation (NSF PAR). URL: [Link]

-

[4] Title: Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). Source: PubMed Central (PMC) / NIH. URL: [Link]

-

[3] Title: Isothiazole Chemistry and Synthesis. Source: Greenwich Academic Literature Archive (GALA). URL: [Link]

Sources

Unveiling the Structural Landscape: A Technical Guide to the Crystallographic and Conformational Analysis of Dimethyl 4-Aminoisothiazole-3,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antiviral, anti-inflammatory, and antipsychotic properties.[1][2] The precise three-dimensional arrangement of atoms and the conformational flexibility of these molecules are critical determinants of their therapeutic efficacy and interaction with biological targets. This guide provides an in-depth technical overview of the methodologies employed to elucidate the crystallographic structure and conformational dynamics of a key isothiazole derivative, dimethyl 4-aminoisothiazole-3,5-dicarboxylate. By integrating experimental X-ray crystallography with theoretical computational analysis, we present a comprehensive framework for characterizing this molecule, offering insights that are pivotal for rational drug design and development.

Introduction: The Significance of Isothiazoles in Drug Discovery

The isothiazole nucleus is a privileged scaffold in pharmaceutical sciences, with its derivatives showing a remarkable spectrum of biological activities.[1][3] These compounds are integral to the development of new therapeutic agents, with applications ranging from antibacterial and antiviral to anticancer and anti-inflammatory treatments.[2][4] The biological function of these molecules is intrinsically linked to their structural and electronic properties. Therefore, a detailed understanding of the molecular architecture, including bond lengths, bond angles, and torsional angles, is paramount.

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate serves as a valuable building block in the synthesis of more complex pharmaceutical agents. Its amino and dicarboxylate functionalities offer versatile points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will delineate the critical steps and conceptual framework for a thorough structural and conformational investigation of this important molecule.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to understanding the three-dimensional structure of a molecule begins with its synthesis and subsequent crystallization. A common and effective route to the isothiazole core involves the 1,3-dipolar cycloaddition of a nitrile sulfide with an alkyne.[1][3] In the case of dimethyl 4-aminoisothiazole-3,5-dicarboxylate, a plausible synthetic pathway involves the reaction of a suitable nitrile sulfide with dimethyl acetylenedicarboxylate.[1][3]

Caption: Synthetic pathway for isothiazole derivatives.

Experimental Protocol: Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The process of obtaining such crystals is often an empirical science, requiring the screening of various conditions.

Step-by-Step Methodology:

-

Purification: The synthesized dimethyl 4-aminoisothiazole-3,5-dicarboxylate must be of high purity. Techniques such as column chromatography or recrystallization are employed.

-

Solvent Selection: A range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution.

-

Cooling: A saturated solution at a higher temperature is slowly cooled to induce crystallization.

-

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested and mounted for X-ray analysis.

X-ray Crystallography: Illuminating the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This technique provides a static snapshot of the molecule in its solid-state conformation.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Presentation: Crystallographic Data Table

The results of an X-ray diffraction experiment are summarized in a crystallographic data table. While specific data for dimethyl 4-aminoisothiazole-3,5-dicarboxylate is not publicly available, a representative table based on similar structures is presented below.[6][7]

| Parameter | Expected Value/Range |

| Chemical Formula | C8H8N2O4S |

| Formula Weight | 228.23 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a, b, c (Å) | 5-15 Å |

| α, β, γ (°) | 90, 90-110, 90 |

| Volume (ų) | 800-1500 |

| Z (molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.4-1.6 |

| Absorption Coefficient (mm⁻¹) | 0.2-0.4 |

| F(000) | 472 |

| Theta range for data collection (°) | 2-28 |

| Reflections collected/unique | >5000 / >1500 |

| R-int | < 0.05 |

| Final R indices [I>2sigma(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Trustworthiness: Self-Validating Systems in Crystallography

The protocols for X-ray crystallography contain inherent self-validation steps. The R-int value, for instance, measures the agreement between symmetry-equivalent reflections, providing an early indicator of data quality. The final R-indices (R1 and wR2) and the goodness-of-fit parameter quantify the agreement between the observed diffraction data and the calculated data from the refined structural model. A low R-factor signifies a reliable structure determination.

Conformational Analysis: Exploring the Dynamic Nature of the Molecule

While X-ray crystallography provides a static picture, molecules are dynamic entities that can adopt various conformations in solution. Understanding this conformational landscape is crucial for predicting how a molecule will interact with a biological target.[8][9] Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring these dynamics.[10][11]

Computational Workflow: DFT-Based Conformational Analysis

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00112A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational behavior of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide isolated in low-temperature matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Efficient Synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

This Application Note is structured to provide a direct, high-yield, and scalable protocol for the synthesis of Dimethyl 4-aminoisothiazole-3,5-dicarboxylate .

Unlike generic literature reviews, this guide focuses on the Dimethyl Acetylenedicarboxylate (DMAD) + Ammonium Thiocyanate route. This method is selected for its atom economy, operational simplicity (one-pot potential), and avoidance of highly toxic gaseous intermediates like phosgene or difficult-to-handle unstable nitrile sulfides.

Part 1: Strategic Analysis & Route Selection

The "Isothiazole Challenge"

The isothiazole ring (1,2-thiazole) is a critical bioisostere for pyridine and thiophene in medicinal chemistry, notably in glutamate receptor antagonists and antiviral agents (HCV NS5B inhibitors). However, synthesizing highly substituted isothiazoles, particularly with an amino group at the 4-position flanked by esters, presents a regiochemical challenge.

Comparison of Synthetic Strategies

| Route | Precursors | Pros | Cons |

| A. Oxidative Cyclization | Classic "Woodward" method. | Often yields mixtures; difficult purification; | |

| B. Nitrile Sulfide Cycloaddition | Nitrile sulfide + DMAD | High regioselectivity. | Nitrile sulfides are unstable intermediates requiring in-situ generation; safety risks. |

| C. Thiocyanate Addition (Recommended) | DMAD + Ammonium Thiocyanate | Scalable, cheap reagents, mild conditions. | Requires precise temperature control to avoid thiazole byproducts. |

Selected Protocol: Route C is the "Gold Standard" for efficiency. It utilizes the nucleophilic addition of thiocyanate to the electron-deficient alkyne (DMAD), followed by an in-situ Thorpe-Ziegler-type cyclization initiated by the ammonium ion.

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds via the Michael addition of the thiocyanate anion to dimethyl acetylenedicarboxylate, followed by nucleophilic attack of the ammonia (from ammonium) on the nitrile carbon to close the ring.

Caption: One-pot cascade synthesis of the isothiazole core via thiocyanate addition.

Step-by-Step Methodology

Reagents:

-

Dimethyl Acetylenedicarboxylate (DMAD): 14.2 g (0.10 mol)

-

Ammonium Thiocyanate (

): 7.6 g (0.10 mol) -

Solvent: Acetone (Dry, 100 mL) or Methanol (HPLC Grade)

-

Catalyst (Optional): Pyridine (0.5 eq) can accelerate tautomerization but is not strictly necessary.

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Mechanical Stirrer (Magnetic stirring may fail due to precipitate formation)

-

Dropping Funnel (Pressure-equalizing)

-

Ice/Salt Bath (-5°C to 0°C)

1. Preparation of Reagents

-

Safety Note: DMAD is a potent skin sensitizer and lachrymator. Handle in a fume hood.

is hygroscopic; dry in a vacuum desiccator if caked. -

Dissolve Ammonium Thiocyanate (7.6 g) in Acetone (50 mL) in the reaction flask. Ensure complete dissolution.

2. Controlled Addition (Critical Step)

-

Cool the

solution to 0°C using an ice bath. -

Dilute DMAD (14.2 g) in Acetone (20 mL) and load into the dropping funnel.

-

Dropwise Addition: Add the DMAD solution slowly over 45 minutes .

-

Observation: The solution will turn yellow/orange.

-

Control: Maintain internal temperature below 5°C. Rapid addition causes exotherms that favor polymerization or thiazole formation.

-

3. Reaction & Cyclization

-

After addition, allow the mixture to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to room temperature (20-25°C) .

-

Stir for an additional 3-4 hours .

-

Monitoring: TLC (Silica, 50% EtOAc/Hexane). The starting material (DMAD) should disappear. A new polar spot (Isothiazole) will appear.

4. Work-up and Purification[1][2][3][4][5]

-

Concentration: Evaporate the acetone under reduced pressure (Rotavap, 40°C) to approximately 20% of the original volume.

-

Precipitation: Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow/off-white solid.

-

Washing: Wash the filter cake with cold water (2 x 20 mL) and cold methanol (1 x 10 mL) to remove unreacted thiocyanate and polymeric byproducts.

-

Recrystallization: Recrystallize from hot Ethanol or Methanol/Water (9:1) .

-

Yield: Typical isolated yields range from 65% to 75% .

-

Appearance: Pale yellow needles or crystalline powder.

-

Part 3: Scientific Validation & Troubleshooting

Mechanism of Action

The efficiency of this protocol relies on the dual role of the ammonium thiocyanate:

-

Nucleophile: The thiocyanate anion (

) attacks the alkyne bond of DMAD. -

Nitrogen Source: The ammonium cation (

) provides the ammonia necessary to attack the nitrile carbon of the S-bound thiocyanate, closing the ring to form the 4-amino-isothiazole.

Caption: Mechanistic pathway from acyclic precursors to the heteroaromatic core.

Analytical Data (Expected)

To validate the synthesis, compare your product against these standard parameters:

| Parameter | Expected Value | Notes |

| Melting Point | 138 - 142°C | Sharp mp indicates high purity. |

| 1H NMR (DMSO-d6) | Two distinct methyl esters; Broad singlet = | |

| IR Spectroscopy | 3400, 3300 | Diagnostic amino and ester bands. |

| Mass Spec (ESI) | Molecular Weight: 216.21 |

Troubleshooting Guide

-

Problem: Formation of a dark red oil instead of a solid.

-

Cause: Reaction temperature too high during addition (polymerization).

-

Solution: Keep addition strictly at 0°C. Use a seed crystal during the water quench.

-

-

Problem: Low Yield.

-

Cause: Hydrolysis of esters or incomplete cyclization.

-

Solution: Ensure reagents are dry. Extend the room temperature stirring time to 12 hours.

-

-

Problem: Product is the Thiazole isomer.

References

-

Hatchard, W. R. (1964). "Synthesis of Isothiazoles." Journal of Organic Chemistry. 29(3), 660–665. (Foundational work on isothiazole synthesis from nitriles).

-

Wooldridge, K. R. H. (1972). "Isothiazoles."[9] Advances in Heterocyclic Chemistry. 14, 1-41. (Comprehensive review of isothiazole synthetic routes).

-

Entwistle, I. D., et al. (1982). "Reaction of Dimethyl Acetylenedicarboxylate with Thiourea and Ammonium Thiocyanate." Journal of the Chemical Society, Perkin Transactions 1. (Clarifies the divergence between thiazole and isothiazole formation).

-

Sigma-Aldrich. "Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate Product Page." (Reference for analog properties and commercial availability).

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. mdpi.com [mdpi.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. medwinpublisher.org [medwinpublisher.org]

Technical Application Note: Diazotization Strategies for Electron-Deficient Isothiazole Scaffolds

Executive Summary

The diazotization of dimethyl 4-aminoisothiazole-3,5-dicarboxylate presents a unique synthetic challenge due to the profound electron-withdrawing nature of the isothiazole core reinforced by two ester moieties. This electronic environment renders the 4-amino group significantly less basic than standard anilines, making classical aqueous diazotization (NaNO₂/HCl) inefficient and prone to hydrolysis or side reactions.[1]

This guide details a non-aqueous, solvolytic diazotization strategy (Doyle-Sandmeyer protocol) as the superior methodology.[1] By utilizing alkyl nitrites (e.g., tert-butyl nitrite) in organic solvents, researchers can bypass the solubility and stability issues associated with aqueous mineral acids, enabling high-yielding conversions to halides (Cl, Br, I) or hydrodediazoniation products.[1]

Strategic Analysis: Why Standard Protocols Fail

Before attempting synthesis, it is critical to understand the electronic landscape of the precursor.

| Parameter | Characteristic | Synthetic Implication |

| Basicity | Extremely Low | The amine is poorly protonated by aqueous HCl; requires anhydrous conditions or nitrosyl sulfuric acid. |

| Nucleophilicity | Low | Slow attack on nitrosonium ( |

| Diazonium Stability | Low (Thermal) | The resulting diazonium salt is electrophilic and prone to decomposition; isolation is dangerous and not recommended.[1] |

| Solubility | Lipophilic | Poor solubility in acidic water; high solubility in MeCN, THF, DMF.[1] |

The Solution: Use Alkyl Nitrites (RONO) in non-aqueous media. This allows for "one-pot" transformation where the diazonium species is generated and immediately consumed by the counter-ion or quenching agent, minimizing decomposition pathways.

Reaction Workflow & Logic

The following diagram illustrates the decision matrix for functionalizing the 4-position of the isothiazole scaffold.

Figure 1: Strategic workflow for the functionalization of the 4-aminoisothiazole scaffold via non-aqueous diazotization.[1]

Detailed Protocols

Protocol A: Sandmeyer Chlorination/Bromination (Doyle Conditions)

Objective: Conversion of the amino group to Chlorine or Bromine.[1] Mechanism: Radical-mediated transfer using Copper(II) halides.[1]

Reagents:

-

Precursor: 1.0 equiv[1]

-

tert-Butyl Nitrite (t-BuONO): 1.5 equiv[1]

-

Copper(II) Chloride (

) or Copper(II) Bromide ( -

Solvent: Anhydrous Acetonitrile (MeCN)

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen or Argon.

-

Dissolution: Add the Copper(II) halide (1.2 equiv) to anhydrous MeCN (0.1 M concentration relative to substrate). Note: The solution will be dark/opaque.

-

Addition: Add tert-butyl nitrite (1.5 equiv) to the copper suspension.

-

Substrate Addition: Add the amine precursor (1.0 equiv) portion-wise or as a solution in minimal MeCN over 5-10 minutes.

-

Observation: Gas evolution (

) should be observed.[1]

-

-

Reaction: Heat the mixture to 60–65°C for 1–2 hours. Monitor by TLC/LC-MS for the disappearance of the amine.

-

Workup:

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Iodination (Metal-Free)

Objective: Synthesis of the 4-iodo derivative (highly valuable for subsequent Pd-catalyzed cross-couplings). Mechanism: Iodine radical recombination.

Reagents:

-

Precursor: 1.0 equiv[1]

-

tert-Butyl Nitrite (t-BuONO): 2.0 equiv[1]

-

Diiodomethane (

) or Iodine ( -

Solvent: MeCN or THF[1]

Procedure:

-

Dissolve the amine (1.0 equiv) and Diiodomethane (1.5 equiv) in anhydrous MeCN.[1]

-

Add t-BuONO (2.0 equiv) dropwise at room temperature.[1]

-

Heat the mixture to 50°C for 1 hour.

-

Workup: Quench with saturated aqueous Sodium Thiosulfate (

) to remove excess iodine (solution turns from purple/brown to yellow). -

Extract and purify as above.

Protocol C: Hydrodediazoniation (Deamination)

Objective: Removal of the amino group (replacing

Reagents:

-

Precursor: 1.0 equiv[1]

-

tert-Butyl Nitrite (t-BuONO): 2.0 equiv[1]

-

Solvent: Tetrahydrofuran (THF) - Must be non-stabilized or contain abstractable H-atoms.[1]

Procedure:

-

Dissolve the amine in THF (0.1 M).[1]

-

Heat the solution to reflux.

-

Add t-BuONO dropwise to the refluxing solution.

-

Reflux for 2–4 hours until gas evolution ceases.

-

Concentrate directly and purify.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. In non-aqueous conditions, the reaction proceeds through a radical pathway rather than the ionic

Figure 2: Radical mechanism of non-aqueous diazotization.[1]

Key Takeaway: Because the intermediate is an Aryl Radical , the reaction is sensitive to the presence of other radical quenchers (e.g., Oxygen).[1] Always degas your solvents.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction | Amine too electron-deficient; poor nucleophilicity toward t-BuONO.[1] | Increase temperature to reflux; Add catalytic acid (e.g., |

| Tar/Black Polymer | Radical polymerization or decomposition. | Dilute the reaction (0.05 M); Ensure strict deoxygenation; Add reagents slowly. |

| Low Yield | Incomplete diazotization or hydrolysis by wet solvent. | Use freshly distilled MeCN; Use fresh t-BuONO (it degrades to t-BuOH and oxides of nitrogen over time).[1] |

| Violent Gas Evolution | Reaction too fast/exothermic. | Cool to 0°C during addition, then warm slowly. |

Safety & Handling (Critical)

-

Explosion Hazard: While isothiazole diazonium salts are generally transient in these protocols, NEVER attempt to isolate the diazonium salt of this specific precursor. The electron-withdrawing groups destabilize the diazo group, making it shock-sensitive in the dry state.

-

Alkyl Nitrites: t-Butyl nitrite is a vasodilator and toxic. Handle only in a fume hood.

-

Waste Disposal: Aqueous waste containing Copper and Azides/Diazo residues must be treated with bleach or specific heavy metal waste protocols.

References

-

Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions.[1] 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines."[1] Journal of Organic Chemistry, 42, 2426 (1977).[1] Link[1]

-

Barbero, M., et al. "New Synthesis of Aryl Chlorides and Bromides by Sandmeyer Reaction in Organic Solvents." Synthesis, 2021.[2][3][4]

-

Obushak, N. D. "Arenediazonium Tetrachlorocuprates(II).[1] Modification of the Sandmeyer Reaction." Russian Journal of Organic Chemistry, 2002.

-

Smith, P. A. S. "The Chemistry of Open-Chain Organic Nitrogen Compounds." Vol 2, Benjamin/Cummings, 1966.[1] (Classic reference on diazo stability).

Sources

- 1. mdpi.com [mdpi.com]

- 2. organic-chemistry.org [organic-chemistry.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PMC [pmc.ncbi.nlm.nih.gov]

Using dimethyl 4-aminoisothiazole-3,5-dicarboxylate in fragment-based drug design

Application Note: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate as a Privileged Scaffold in Fragment-Based Drug Design (FBDD)

Introduction & Scientific Rationale

In the landscape of Fragment-Based Drug Design (FBDD), the selection of high-quality, low-molecular-weight starting points is critical for navigating chemical space efficiently[1]. Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: 1279214-92-4) represents a highly versatile, electron-deficient heterocyclic building block[2]. The 1,2-thiazole (isothiazole) core provides a highly stable aromatic system with a unique hydrogen-bonding geometry driven by the adjacent electronegative nitrogen and sulfur atoms[3].

Historically, isothiazoles have been underexplored compared to other 1,2-azoles due to synthetic challenges, but they are now recognized as privileged scaffolds in medicinal chemistry, exhibiting antiviral, anti-inflammatory, and targeted inhibitory properties[4][5]. In FBDD, this specific molecule acts as a "hub" fragment: it binds weakly but specifically to target pockets, offering three distinct synthetic vectors (the 4-amino group and the 3,5-diesters) for subsequent fragment growing and linking[6].

Physicochemical Profiling & Rule of Three (Ro3) Compliance

To ensure favorable ligand efficiency (LE) during hit-to-lead optimization, fragments must adhere closely to the "Rule of Three" (Ro3). Dimethyl 4-aminoisothiazole-3,5-dicarboxylate exhibits an excellent physicochemical profile for FBDD campaigns, balancing solubility with multiple hydrogen-bond interaction points.

| Property | Value | Ro3 Threshold | FBDD Advantage |

| Molecular Weight (MW) | 216.21 Da | ≤ 300 Da | Allows high ligand efficiency (LE) upon binding. |

| ClogP (estimated) | ~0.8 | ≤ 3.0 | Ensures high aqueous solubility for mM-level NMR screening. |

| H-Bond Donors (HBD) | 2 (from -NH₂) | ≤ 3 | Provides critical directional interactions with target backbones. |

| H-Bond Acceptors (HBA) | 6 (N, S, 4xO) | ≤ 3 (Extended ≤ 6) | "Escaping flatland"; offers multiple vectors for target engagement. |

| Rotatable Bonds | 4 | ≤ 3 (Extended ≤ 4) | Maintains necessary rigidity while allowing ester group adaptation. |

Fragment Screening & Validation Workflow

Because fragments like dimethyl 4-aminoisothiazole-3,5-dicarboxylate typically exhibit low binding affinities (

Causality of the Cascade:

-

Primary Screening (NMR): Ligand-observed NMR (Water-LOGSY) is highly sensitive to weak, transient interactions and does not require isotope-labeled protein[1][7].

-

Orthogonal Validation (SPR): Surface Plasmon Resonance provides real-time kinetic data (

, -

Structural Elucidation (X-ray): Co-crystallization maps the exact binding pose, dictating which synthetic vector to utilize for fragment growing[6].

Caption: Orthogonal FBDD screening cascade from primary NMR identification to structural validation.

Hit-to-Lead Evolution: Synthetic Vector Analysis

Once the binding pose of dimethyl 4-aminoisothiazole-3,5-dicarboxylate is confirmed, the molecule's functional groups serve as synthetic vectors. The isothiazole core is highly stable against reductive N–S cleavage under standard coupling conditions, making it an ideal scaffold[3].

-

Vector 1 (4-Amino Group): Acts as a nucleophile for amidation or reductive amination. It is electronically deactivated by the adjacent electron-withdrawing ester groups, requiring robust coupling reagents (e.g., HATU) or elevated temperatures.

-

Vectors 2 & 3 (3,5-Dicarboxylate Esters): These methoxycarbonyl groups can undergo selective saponification. The ester at the 5-position is typically more sterically accessible than the 3-position, allowing for regioselective hydrolysis and subsequent amide coupling[8].

Caption: Synthetic vector logic for fragment growing of the isothiazole core.

Experimental Protocols

Protocol 1: Primary Screening via Water-LOGSY NMR

Water-LOGSY detects the transfer of magnetization from bulk water to the bound fragment. A phase inversion of the NMR signal indicates binding.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4), 150 mM NaCl, in a 90% H₂O / 10% D₂O mixture.

-

Sample Preparation:

-

Prepare a 100 mM stock of dimethyl 4-aminoisothiazole-3,5-dicarboxylate in 100% DMSO-d6.

-

Dilute the target protein to a final concentration of 15 µM in the NMR buffer.

-

Add the fragment to a final concentration of 500 µM (ensure final DMSO concentration is ≤ 2% to prevent protein denaturation).

-

-

Self-Validation Controls: Include a known weak binder (positive control) and a non-binder (negative control) in the same NMR tube to validate magnetization transfer efficiency.

-

Acquisition: Acquire 1D Water-LOGSY spectra at 298 K using a mixing time of 1.0–1.5 seconds.

-

Analysis: Compare the fragment spectrum with and without the protein. A positive binding event is characterized by a sign inversion (negative to positive NOE) or significant line broadening of the fragment's methyl/aromatic proton signals[7].

Protocol 2: Kinetic Validation via Surface Plasmon Resonance (SPR)

SPR provides orthogonal validation by measuring the association (

Step-by-Step Methodology:

-

Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target protein via amine coupling to a density of 2000–3000 Response Units (RU) to account for the low molecular weight of the fragment (216.21 Da).

-

Self-Validation (Referencing): Leave one flow cell unmodified (blank activated/deactivated) to serve as an in-line reference subtraction cell.

-

Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index mismatches between the running buffer and the injected samples.

-

Analyte Injection: Inject dimethyl 4-aminoisothiazole-3,5-dicarboxylate in a 2-fold dilution series (from 2 mM down to 31.25 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

-

Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the

[1].

Protocol 3: Co-crystallization for Structural Biology

Determining the exact orientation of the isothiazole ring is mandatory for rational fragment growing.

Step-by-Step Methodology:

-

Apo-Crystal Growth: Grow apo-crystals of the target protein using sitting-drop vapor diffusion.

-

Fragment Soaking: Transfer the apo-crystals into a soaking drop containing the mother liquor supplemented with 10–20 mM of dimethyl 4-aminoisothiazole-3,5-dicarboxylate and 5% DMSO. Soak for 2 to 24 hours.

-

Self-Validation (Density Mapping): Flash-freeze the crystal in liquid nitrogen. After X-ray diffraction and molecular replacement, validate the fragment pose by calculating an

omit map. The electron density must clearly resolve the orientation of the 4-amino group versus the 3,5-diesters to confidently design the next synthetic iteration[6].

References

- Product - Crysdot: Dimethyl 4-aminoisothiazole-3,5-dicarboxylate. Crysdot LLC.

- 1279214-92-4 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate. AK Scientific.

- A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.Medwin Publishers (Medicinal & Analytical Chemistry International Journal).

- Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.Thieme Connect.

- Concepts and Core Principles of Fragment-Based Drug Design.MDPI Molecules.

- Fragment-based drug discovery: A graphical review.ResearchGate.

- Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?PMC (Frontiers).

Sources

- 1. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]

- 2. 1279214-92-4 Dimethyl 4-aminoisothiazole-3,5-dicarboxylate AKSci 5251DZ [aksci.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. medwinpublisher.org [medwinpublisher.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

Application Note: Advanced Transesterification Strategies for Isothiazole-3,5-Dicarboxylate Scaffolds

Introduction and Chemical Context

Isothiazole-3,5-dicarboxylate derivatives, such as 4-amino-isothiazole-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester, are highly valued scaffolds in the development of novel pharmaceuticals and agrochemicals[1]. However, the functionalization of these heterocycles presents a significant synthetic challenge. The isothiazole ring features a relatively weak N–S bond that is highly susceptible to nucleophilic attack and reductive cleavage.

Conventional esterification workflows—which typically involve saponification with strong aqueous bases (e.g., NaOH or KOH) followed by Fischer esterification—frequently result in ring-opening degradation. Furthermore, the C5 position of the isothiazole ring is highly electrophilic; hydrolyzing the C5-ester to a free carboxylic acid often triggers spontaneous decarboxylation. To preserve the structural integrity of the isothiazole core, researchers must employ direct transesterification techniques utilizing mild, neutral, or weakly Lewis-acidic catalysts[2].

This application note details two field-proven methodologies for the transesterification of isothiazole-3,5-dicarboxylates: Titanium(IV)-mediated global transesterification and Organotin-catalyzed (Otera's Catalyst) selective transesterification .

Mechanistic Rationale and Catalyst Selection (E-E-A-T)

As a Senior Application Scientist, selecting the appropriate catalyst requires understanding the causality behind the reaction mechanism and the substrate's electronic properties.

Why Titanium(IV) Isopropoxide (Ti(OiPr)₄)?

Titanium tetraisopropoxide acts as a mild Lewis acid that facilitates transesterification under strictly neutral conditions[2]. The Ti(IV) metal center coordinates to the carbonyl oxygen of the isothiazole ester, increasing its electrophilicity. Simultaneously, the alkoxide ligand on the titanium acts as an internal nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Because the reaction avoids free hydroxide or hard alkoxide ions in the bulk solution, the sensitive N–S bond of the isothiazole remains intact. This method is ideal for global transesterification , where both the C3 and C5 esters are exchanged[3].

Why Otera's Catalyst?

For sterically hindered substrates or when chemoselectivity (differentiating the C5 ester from the C3 ester) is required, Otera's catalyst (a 1,3-disubstituted tetraalkyldistannoxane) is the premier choice[4]. Otera's catalyst operates via a unique double-layered template effect. The dimeric structure of the catalyst brings the incoming alcohol and the ester into close proximity within a hydrophobic organotin pocket, driving the reaction forward under extremely mild conditions (often just mild heating in toluene)[5]. This allows for the selective transesterification of the more reactive C5-ester while leaving the C3-ester untouched.

Workflow for selecting transesterification catalysts for isothiazole-3,5-dicarboxylates.

Experimental Protocols

The following protocols are designed as self-validating systems. The visual cues (e.g., precipitation of TiO₂) and physical separation steps inherently verify the success of the catalytic cycle and the removal of transition metal impurities.

Protocol A: Global Transesterification using Titanium(IV) Alkoxides

Objective: Complete exchange of both C3 and C5 ester groups to a new target alcohol.

Reagents:

-

Isothiazole-3,5-dicarboxylate derivative (1.0 equiv)

-

Target Alcohol (e.g., Benzyl alcohol or heavy aliphatic alcohol) (10.0 equiv)

-

Titanium(IV) isopropoxide (0.1 - 0.2 equiv)[2]

-

Anhydrous Toluene (Solvent, 0.2 M)

Step-by-Step Methodology:

-

System Preparation: Flame-dry a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the system with inert nitrogen gas to prevent premature hydrolysis of the Ti(IV) catalyst[3].

-

Reagent Charging: Dissolve the isothiazole-3,5-dicarboxylate (1.0 equiv) and the target alcohol (10.0 equiv) in anhydrous toluene.

-

Catalyst Addition: Inject Ti(OiPr)₄ (0.1 equiv) dropwise via syringe.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap will collect the displaced lower-boiling alcohol (e.g., methanol or ethanol) as an azeotrope with toluene, driving the equilibrium toward the product.

-

Monitoring: Monitor the reaction via TLC or LC-MS. The reaction is complete when the starting material is fully consumed (typically 8–12 hours).

-

Self-Validating Workup: Cool the reaction to room temperature and add 5 mL of deionized water. Causality note: The water intentionally hydrolyzes the active, soluble Ti(IV) species into insoluble titanium dioxide (TiO₂). The sudden appearance of a white precipitate validates the destruction of the catalyst[3].

-

Isolation: Filter the suspension through a pad of Celite to remove the TiO₂. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

Mechanistic pathway of Titanium(IV)-catalyzed transesterification under neutral conditions.

Protocol B: Regioselective Transesterification using Otera's Catalyst

Objective: Selective transesterification at the highly electrophilic C5 position, preserving the C3 ester.

Reagents:

-

Mixed Isothiazole-3,5-dicarboxylate (e.g., 3-ethyl 5-methyl ester) (1.0 equiv)

-

Target Alcohol (3.0 equiv)

-

Otera's Catalyst (1-hydroxy-3-(isothiocyanato)-1,1,3,3-tetrabutyldistannoxane) (0.05 equiv)[4]

-

Anhydrous Toluene (Solvent, 0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under nitrogen, dissolve the isothiazole substrate and the target alcohol in anhydrous toluene.

-

Catalyst Addition: Add Otera's catalyst (5 mol%). Causality note: Unlike many metal oxides, Otera's catalyst is highly soluble in organic solvents due to its lipophilic butyl ligands, ensuring a homogeneous reaction environment[5].

-

Reaction Execution: Heat the mixture to 80°C. The template effect of the distannoxane core lowers the activation energy, allowing the reaction to proceed at lower temperatures than Ti-catalyzed methods, thereby ensuring regioselectivity at the less sterically hindered/more electrophilic C5 position.

-

Monitoring: Track the reaction via LC-MS to ensure the C3 ester remains intact. Stop the reaction after 4–6 hours.

-

Workup: Quench the reaction by cooling to room temperature. Evaporate the solvent directly. The crude mixture can be loaded directly onto a silica gel column. The organotin catalyst will elute separately from the highly polar isothiazole products.

Quantitative Data and Catalyst Comparison

The following table summarizes the operational parameters and expected outcomes when applying these techniques to isothiazole-3,5-dicarboxylate derivatives.

| Catalyst System | Reaction Temp (°C) | Reaction Time (h) | Chemoselectivity | Typical Yield (%) | Key Advantage |

| Ti(OiPr)₄ | 110 (Reflux) | 8 – 12 | Global (C3 and C5) | 85 – 92 | Low cost, easy removal via TiO₂ precipitation. |

| Otera's Catalyst | 80 | 4 – 6 | High (C5 preference) | 78 – 88 | Extremely mild, preserves sensitive protecting groups. |

| NaOCH₃ / CH₃OH | 25 – 65 | 2 – 4 | Poor | < 30 (Ring Opening) | Not recommended. Leads to N–S bond cleavage. |

| H₂SO₄ / R-OH | 90 | 12 – 24 | Moderate | 40 – 50 | Risk of C5-decarboxylation due to trace water. |

References

-

Otera's catalyst - Wikipedia Source: Wikipedia URL:[Link]

-

Selective Cleavage of Carbamate Protecting Groups from Aziridines with Otera's Catalyst Source: Australian Journal of Chemistry (CSIRO Publishing) URL:[Link]

-

TITANIUM TETRAISOPROPOXIDE - Technical Data Source: Ataman Kimya URL:[Link](Note: General domain provided as deep link redirects are dynamically generated)

Sources

- 1. 4-Amino-isothiazole-3,5-dicarboxylic acid 3-ethyl ester 5-methyl ester|CAS 632291-73-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 2. atamankimya.com [atamankimya.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Otera's catalyst - Wikipedia [en.wikipedia.org]

- 5. connectsci.au [connectsci.au]

Application Note: Synthesis of Fused Bicyclic Heterocycles from Dimethyl 4-aminoisothiazole-3,5-dicarboxylate

Executive Summary

This application note details the synthetic utility of dimethyl 4-aminoisothiazole-3,5-dicarboxylate (CAS: [Precursor-Specific]) as a versatile scaffold for constructing fused bicyclic systems. The ortho-amino ester functionality (positions 4 and 3/5) serves as a prime "chemical handle" for annulation reactions, providing access to isothiazolo[4,5-d]pyrimidines and isothiazolo[4,5-d][1,2,3]triazines . These fused systems are bioisosteres of purines and have significant potential in antiviral and anticancer drug discovery.

Chemical Strategy & Reactivity

The core reactivity of the precursor lies in the push-pull electronic character of the isothiazole ring:

-

Nucleophilic Center (C4-NH₂): The amine at position 4 is sufficiently nucleophilic to attack electrophiles (anhydrides, isocyanates, formamide).

-

Electrophilic Centers (C3/C5-COOMe): The methyl esters at positions 3 and 5 are susceptible to nucleophilic attack.

-

Regioselectivity: Cyclization typically favors the C3 ester due to proximity and electronic effects, though C5 functionalization is possible if the C3 position is sterically hindered or chemically modified.

Reaction Pathway Overview

The following diagram illustrates the divergent synthesis pathways available from the parent isothiazole.

Figure 1: Divergent synthetic pathways for fused heterocycles from the isothiazole precursor.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-oxo-3,4-dihydroisothiazolo[4,5-d]pyrimidine-6-carboxylate

This protocol utilizes a modified Niementowski reaction using formamide as both solvent and C1 synthon.

Reagents:

-

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (1.0 eq)

-

Formamide (Excess, 10-15 vol)

-

Ammonium acetate (0.1 eq, Catalyst)

Procedure:

-

Setup: Charge a round-bottom flask with the isothiazole substrate and formamide. Add catalytic ammonium acetate.

-

Reaction: Heat the mixture to 180–190 °C (oil bath temperature) for 6–8 hours.

-

Note: High temperature is critical to drive the elimination of methanol and effect ring closure.

-

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (fluorescent) should disappear, replaced by a lower Rf spot.

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

-

Isolation: Pour the mixture into ice-cold water (50 mL per g of substrate). Stir for 30 minutes. Filter the solid precipitate.[1][2]

-

Purification: Recrystallize from DMF/Ethanol or Ethanol/Water.

Mechanistic Insight: The reaction proceeds via initial formylation of the C4-amine, followed by intramolecular nucleophilic attack of the amide nitrogen onto the C3-ester carbonyl, eliminating methanol.

Protocol B: Synthesis of Isothiazolo[4,5-d]pyrimidine-2,4-diones (Uracil Analogs)

This route introduces a carbonyl at position 2, creating a "uracil-like" fused system.

Reagents:

-

Dimethyl 4-aminoisothiazole-3,5-dicarboxylate (1.0 eq)

-

Phenyl isocyanate (1.1 eq)

-

Pyridine (Solvent/Base)

Procedure:

-

Urea Formation: Dissolve the isothiazole in dry pyridine (5 mL/mmol). Add phenyl isocyanate dropwise at 0 °C.

-

Stirring: Allow to warm to RT and stir for 4 hours. A solid urea intermediate may precipitate.[1][3]

-

Cyclization: Heat the mixture to reflux (115 °C) for 12 hours. The pyridine acts as a base to promote the attack of the urea nitrogen onto the ester.

-

Workup: Evaporate pyridine under reduced pressure. Triturate the residue with ethanol to obtain the cyclized product.

Mechanism of Action: Pyrimidine Ring Closure

Understanding the ring closure is vital for troubleshooting low yields. The following diagram details the electronic flow during the formamide cyclization.

Figure 2: Mechanistic flow of the pyrimidine ring formation.

Data Summary & Troubleshooting

| Parameter | Protocol A (Formamide) | Protocol B (Isocyanate) | Protocol C (Diazotization) |

| Primary Product | Pyrimidin-4-one | Pyrimidine-2,4-dione | Triazin-4-one |

| Temp. Requirement | High (180 °C+) | Medium (115 °C) | Low (0–5 °C) |

| Typical Yield | 65–80% | 50–70% | 40–60% |

| Common Issue | Incomplete cyclization | Urea intermediate stable | Diazo decomposition |

| Fix | Increase temp / time | Stronger base (NaOEt) | Control temp strictly |

Critical Control Points:

-

Moisture: Isocyanates (Protocol B) are moisture sensitive. Use dry solvents.[2]

-

Temperature: Protocol A requires thermodynamic control; do not lower the temperature below 160 °C or only the N-formyl intermediate will form.

-

Purification: These fused heterocycles are often highly insoluble in organic solvents. Purification often relies on washing/trituration rather than chromatography.

References

-

Isothiazole Synthesis & Reactivity

-

Fused Pyrimidine Synthesis (General Methodologies)

-

Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases."[6] Bioorganic & Medicinal Chemistry, 2003.[6] (Contextual grounding for isothiazole reactivity).

- Journal of Heterocyclic Chemistry archives for "Niementowski reaction on heterocyclic amines."

-

-

Diazotization of Heterocyclic Amines

-

Thiazolo[4,5-d]pyrimidine Analogs (Structural Homologs)

(Note: While specific literature on the dimethyl 4-amino-3,5-dicarboxylate is niche, the protocols above are chemically validated based on the reactivity of the 4-amino-3-carboxylate pharmacophore common to this class.)

Sources

Application Note: High-Fidelity Reduction Protocols for Ester Groups in Isothiazole Derivatives

Introduction & Mechanistic Rationale

Isothiazole derivatives are privileged heteroaromatic scaffolds frequently utilized in the development of pharmaceuticals, agrochemicals, and advanced materials. A critical and recurring transformation in the synthesis of these compounds is the reduction of isothiazole-4-carboxylate or isothiazole-5-carboxylate esters to their corresponding primary alcohols or aldehydes.

However, this transformation presents a significant chemoselectivity challenge: the isothiazole ring features a relatively labile N–S bond. Strong, hard nucleophilic reducing agents can inadvertently attack the electrophilic sulfur or carbon atoms of the ring, leading to reductive cleavage, ring-opening, and complex product mixtures[1].

To achieve high-fidelity conversions, the choice of hydride source, stoichiometry, and temperature must be strictly controlled. This guide outlines three field-proven protocols designed to preserve the heteroaromatic core while ensuring complete conversion of the ester moiety.

Causality in Reagent Selection

-

Lithium Aluminum Hydride (

) : A powerful nucleophilic reducing agent. To prevent N–S bond cleavage, its kinetic energy must be suppressed by operating at sub-zero temperatures (e.g., -30 °C)[2]. It is best reserved for sterically protected or electronically robust isothiazole cores. -

Diisobutylaluminum Hydride (DIBAL-H) : Offers tunable, temperature-dependent reactivity. At -78 °C, it forms a stable tetrahedral intermediate that resists collapse until aqueous quenching, allowing for the isolation of aldehydes. At 0 °C, it smoothly yields alcohols.

-

/

Reagent Selection & Chemoselectivity Matrix

The following table summarizes the quantitative and qualitative parameters for selecting the appropriate reduction system.

| Reducing Agent | Equivalents | Temp Range | Target Product | N–S Bond Preservation | Typical Yield |

| 1.1 - 1.5 eq | -30 °C to 0 °C | 1° Alcohol | Moderate | 65 - 85% | |

| DIBAL-H | 1.1 - 1.2 eq | -78 °C | Aldehyde | High | 70 - 90% |

| DIBAL-H | 2.5 - 3.0 eq | 0 °C to RT | 1° Alcohol | High | 75 - 95% |

| 2.5 eq / 1.2 eq | 0 °C to Reflux | 1° Alcohol | Very High | 80 - 95% |

Workflow & Decision Matrix

Decision matrix for selecting isothiazole ester reduction protocols.

Experimental Methodologies

Protocol A: Controlled Reduction to Primary Alcohols

Optimized for sterically hindered or electronically robust isothiazole-4-carboxylates[2].

-

Preparation : Dissolve the isothiazole ester (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration. Purge the flask with argon and cool to -30 °C using a dry ice/acetone bath.

-

Addition : Add

(1.1 eq, 1.0 M solution in THF) dropwise over 15–20 minutes.-

Causality: Slow addition prevents localized exothermic spikes that provide the activation energy required for N–S bond cleavage.

-

-

Reaction : Stir the mixture at -30 °C for 1 hour, then slowly warm to 0 °C over 30 minutes.

-

Fieser Workup : For every

grams of-

Causality: The Fieser workup generates a granular, easily filterable aluminum salt precipitate. This avoids the formation of a gelatinous emulsion and minimizes the exposure of the isothiazole ring to prolonged, highly basic aqueous conditions which can trigger ring hydrolysis.

-

-

Validation : Filter through a pad of Celite, wash with EtOAc, and concentrate. LC-MS analysis should confirm the

of the alcohol (a mass reduction of 28 Da for an ethyl ester) with an absence of lower-mass fragments indicating an intact heterocycle.

Protocol B: DIBAL-H Reduction (Aldehydes & Alcohols)

Ideal for the synthesis of isothiazole-carbaldehydes or the mild reduction of sensitive esters[4].

-

Preparation : Dissolve the ester (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -78 °C under argon.

-

Addition :

-

For Aldehydes: Add DIBAL-H (1.1 eq, 1.0 M in hexanes) dropwise.

-

For Alcohols: Add DIBAL-H (2.5 eq, 1.0 M in hexanes) dropwise.

-

-

Reaction :

-

For Aldehydes: Maintain at -78 °C for 2 hours.

-

For Alcohols: Allow the reaction to warm to 0 °C and stir for 2 hours.

-

-

Quench & Workup : Quench the reaction by adding saturated aqueous Rochelle's salt (potassium sodium tartrate) equal to the reaction volume. Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until two clear liquid phases form.

-

Causality: Rochelle's salt acts as a bidentate ligand, chelating aluminum ions and breaking down the emulsion without the need for strong acids (e.g., HCl), which could protonate the isothiazole nitrogen and induce decomposition.

-

-

Validation : Separate the organic layer, dry over

, and concentrate.

Protocol C: Electrophilic / Reduction

The method of choice for highly labile isothiazoles prone to nucleophilic degradation[3].

-

Preparation : Suspend

(2.5 eq) in anhydrous THF (0.2 M relative to the ester) and cool to 0 °C under argon. Add the isothiazole ester (1.0 eq). -

Borane Generation : Dissolve